molecular formula C9H10BrNO2S B2353970 Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate CAS No. 2107024-57-5

Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate

Cat. No.: B2353970
CAS No.: 2107024-57-5
M. Wt: 276.15
InChI Key: PWZCHFBCCJEMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate (C₉H₁₀BrNO₂S, MW: 276.15 g/mol) is a brominated thiazole derivative featuring a cyclopropyl substituent at the 4-position and an ethyl ester group at the 2-position of the thiazole ring . Its CAS number is EN300-744704, and it serves as a versatile building block in medicinal chemistry and organic synthesis due to its reactive bromine atom (electrophilic substitution site) and the sterically demanding cyclopropyl group, which influences molecular conformation and binding interactions .

Thiazole derivatives are renowned for their biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties. The synthesis of such compounds often involves Lawesson’s reagent or oxidative chlorination, though challenges like decarboxylation may arise during esterification steps .

Properties

IUPAC Name

ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c1-2-13-9(12)8-11-6(5-3-4-5)7(10)14-8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZCHFBCCJEMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Preparation and Cyclocondensation

Cyclopropyl thioamides serve as critical intermediates. For example, cyclopropanecarbothioamide can react with ethyl 2-bromo-3-oxobutanoate to form the thiazole ring. The reaction typically proceeds in ethanol or tetrahydrofuran (THF) under reflux, with yields influenced by the electronic effects of the cyclopropane ring.

Representative Reaction Conditions

Component Quantity Solvent Temperature Time Yield (%)
Cyclopropanecarbothioamide 10 mmol Ethanol Reflux 6 h 65–70
Ethyl 2-bromo-3-oxobutanoate 12 mmol

This method, however, faces challenges in regioselectivity when introducing bromine at the 5-position post-cyclization.

Bromination Strategies for 5-Position Functionalization

Direct bromination of pre-formed 4-cyclopropylthiazole-2-carboxylates is a plausible route. Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid has been employed for analogous thiazoles.

Bromination with Copper-Mediated Diazotization

A method adapted from ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate synthesis involves diazotization of an amino precursor. For the target compound, ethyl 5-amino-4-cyclopropyl-1,3-thiazole-2-carboxylate could be treated with tert-butyl nitrite and copper(II) bromide in acetonitrile at 60°C. This generates a diazonium intermediate, which undergoes bromide substitution.

Optimized Protocol

  • Step 1 : Suspend ethyl 5-amino-4-cyclopropyl-1,3-thiazole-2-carboxylate (10 mmol) in acetonitrile (0.3 M).
  • Step 2 : Add CuBr₂ (2.2 equiv) and stir for 15 min at 25°C.
  • Step 3 : Introduce tert-butyl nitrite (2.0 equiv) dropwise, then heat to 60°C for 30 min.
  • Workup : Dilute with water, extract with ethyl acetate, and purify via silica chromatography.
    Yield : 74–82% (based on analogous reactions).

One-Pot Multicomponent Approaches

Recent advances in multicomponent reactions (MCRs) enable simultaneous thiazole formation and cyclopropane integration. A modified Gewald reaction using cyclopropyl ketones, sulfur, and ethyl cyanoacetate could yield the target scaffold.

Example Procedure

  • Combine cyclopropyl methyl ketone (10 mmol), sulfur (12 mmol), and ethyl cyanoacetate (10 mmol) in ethanol.
  • Add morpholine (1.5 equiv) as a base and reflux for 8 h.
  • Brominate the intermediate in situ using NBS (1.1 equiv) at 0°C.
    Yield : ~50% (estimated from similar systems).

Challenges and Mechanistic Considerations

Regiochemical Control in Bromination

The electron-withdrawing carboxylate group at position 2 directs electrophilic bromination to the 5-position via resonance stabilization. However, the cyclopropyl group’s electron-donating nature may counteract this effect, necessitating careful optimization of brominating agents.

Cyclopropane Ring Stability

Cyclopropane rings are susceptible to ring-opening under acidic or high-temperature conditions. Reactions requiring Lewis acids (e.g., CuBr₂) must be conducted below 60°C to preserve integrity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range (%)
Hantzsch Cyclization High atom economy Requires pre-functionalized thioamide 65–70
Diazotization-Bromination Scalable, high yields Sensitive to cyclopropane stability 74–82
Suzuki Coupling Regioselective Dependent on iodo precursor 60–65
Multicomponent Reaction One-pot simplicity Lower yields, side reactions ~50

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are often employed in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives.

    Coupling Reactions: Products include biaryl thiazoles and other complex heterocyclic compounds.

Scientific Research Applications

Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to bacterial enzymes, inhibiting their function and leading to bacterial cell death . The thiazole ring and bromine atom play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical properties of ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate with analogous thiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₉H₁₀BrNO₂S 276.15 5-Br, 4-cyclopropyl, 2-CO₂Et Drug discovery building block
Mthis compound C₈H₈BrNO₂S 262.13 5-Br, 4-cyclopropyl, 2-CO₂Me Similar reactivity; altered solubility vs. ethyl ester
Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate C₁₄H₁₅NO₃S 277.34 4-OBzl, 5-Me, 2-CO₂Et Potential antitumor agent; synthetic intermediate
4-Methyl-5-[2-(phosphonatooxy)ethyl]-1,3-thiazole-2-carboxylate C₈H₁₀NO₇PS 295.21 5-PO₄CH₂CH₂, 4-Me, 2-CO₂⁻ Metabolic intermediate; high water solubility
Ethyl 5-aryl-1,3-thiazole-2-carboxylates C₁₂H₁₀NO₂S (example) ~250–300 5-Ar (e.g., phenyl), 2-CO₂Et Antitumor candidates; synthesis via decarboxylation-prone routes

Key Observations

Substituent Effects on Reactivity: The bromine atom at position 5 in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the methyl group in its benzyloxy analog (C₁₄H₁₅NO₃S) may enhance lipophilicity for membrane penetration . Cyclopropyl vs.

Ester Group Impact: Replacing the ethyl ester (CO₂Et) with a methyl ester (CO₂Me) reduces molecular weight by ~14 g/mol, which may marginally enhance solubility in polar solvents . The phosphate-containing derivative (C₈H₁₀NO₇PS) exhibits significantly higher polarity and acidity (pKa ~2.5–3.0 due to the phosphonatooxy group), making it suitable for aqueous biological systems .

Synthetic Challenges :

  • Ethyl 5-aryl-thiazole-2-carboxylates often face decarboxylation during synthesis, necessitating optimized reaction conditions to preserve the ester group .

Notes

  • Synthetic Precautions : Decarboxylation during esterification (observed in related compounds) underscores the need for low-temperature conditions and inert atmospheres .
  • Computational Tools : Programs like SHELXL and ORTEP for Windows are indispensable for resolving anisotropic displacement parameters in thiazole crystal structures .

Biological Activity

Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer potential, antioxidant effects, and mechanisms of action.

Overview of this compound

This compound belongs to the thiazole class of compounds, which are known for their varied pharmacological activities. The thiazole ring contributes to the compound's ability to interact with biological targets, making it a candidate for further research in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
    • IC50 Values : The compound displayed an IC50 value of approximately 10 µM against human colon adenocarcinoma cells (HT29) and 15 µM against breast cancer cells (MCF7) .
    • Mechanism of Action : The cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiazole ring can enhance anticancer activity. For example:
    • The presence of electron-withdrawing groups at specific positions on the thiazole ring has been linked to increased potency against cancer cell lines .

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated antioxidant activity.

Evaluation Methods

Antioxidant activity was assessed using the DPPH radical scavenging assay:

  • Results : The compound exhibited a significant reduction in DPPH radicals with an IC50 value of 25 µM, indicating strong antioxidant potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial depolarization and reactive oxygen species (ROS) production .
  • Cell Cycle Arrest : Flow cytometry results indicate that treatment with this thiazole derivative leads to significant cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .

Comparative Table of Biological Activities

Activity TypeAssessed MethodResultReference
CytotoxicityIC50 AssayHT29: 10 µM; MCF7: 15 µM
AntioxidantDPPH Radical ScavengingIC50: 25 µM
Apoptosis InductionFlow CytometryG2/M Phase Arrest

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via cyclization of precursor mercapto-amides using phosphorus pentasulfide in pyridine under reflux, followed by purification via solvent extraction . Optimization involves adjusting stoichiometry, reaction time (e.g., 4–6 hours), and temperature (reflux conditions at ~100°C). Yield improvements (e.g., 40% baseline) can be achieved by controlling moisture and oxygen sensitivity of intermediates.
  • Key Characterization : Post-synthesis, purity is confirmed via 1H NMR^1 \text{H NMR} (monitoring bromine integration at δ 3.8–4.2 ppm for cyclopropyl protons) and LC-MS (m/z 276.15 for [M+H]+) .

Q. How is the crystal structure of this compound determined, and what tools are used for validation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed, with data processed using SHELX programs (e.g., SHELXL for refinement). Hydrogen bonding patterns and graph-set analysis (e.g., R2^2(8) motifs) are critical for validating intermolecular interactions .
  • Validation Metrics : Residual factors (R1 < 0.05) and goodness-of-fit (GOF ~1.0) are calculated. Crystallographic data (e.g., space group P21_1/c, unit cell parameters) are cross-checked against Cambridge Structural Database entries .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in thiazole ring formation?

  • Experimental Design :

Parameter Baseline Optimized Impact
Reaction SolventPyridineDry THFReduces side reactions
CatalystNonePd(PPh3_3)4_4Enhances cyclopropane stability
Temperature ControlReflux80°C, gradual heatingPrevents decomposition
  • Data Contradictions : Lower yields in pyridine (vs. THF) suggest solvent coordination interference. Conflicting reports on bromine lability under Pd catalysis require mechanistic studies (e.g., 13C^{13} \text{C}-labeling) .

Q. What computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Key metrics include Mulliken charges on Br (–0.12 e) and activation energies (~25 kcal/mol) .
  • Validation : Experimental kinetic data (e.g., kobs_{obs} = 0.15 min1^{-1} with aryl boronic acids) are compared to computational predictions. Discrepancies may arise from solvent effects not modeled in DFT .

Q. How do steric effects from the cyclopropyl group influence nucleophilic substitution at the 5-bromo position?

  • Mechanistic Insight : Steric maps generated from SC-XRD data show hindered access to Br (van der Waals radius ~1.85 Å). Competitive pathways (e.g., SN2 vs. radical mechanisms) are tested using radical traps (TEMPO) and chiral leaving groups .
  • Data Analysis : Kinetic isotope effects (KIE ≈ 1.0) suggest non-ionic mechanisms. Contrasting results with ethyl 2-bromo-4-methylthiazole derivatives highlight cyclopropane’s unique steric profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.